Halistanol
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Overview
Description
Halistanol is a bioactive compound isolated from marine sponges, particularly from the genus Halichondria and Petromica citrina . It is known for its antibacterial, antiviral, and enzyme inhibitory properties . This compound and its derivatives, such as this compound sulfate, have shown significant potential in various scientific research applications .
Preparation Methods
Halistanol is typically extracted from marine sponges using organic solvents . The extraction process involves fractionation and purification steps guided by bioassays to isolate the bioactive compound . The synthetic routes for this compound and its derivatives involve complex organic synthesis techniques, including the use of specific reagents and reaction conditions .
Chemical Reactions Analysis
Halistanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used . For example, this compound trisulphate is formed through the sulfation of this compound .
Scientific Research Applications
Halistanol has a wide range of scientific research applications:
Chemistry: This compound is used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: It has shown antibacterial activity against various strains of bacteria, including antibiotic-resistant strains.
Medicine: This compound and its derivatives are being investigated for their potential as antibacterial and antiviral agents They also show enzyme inhibitory activity, particularly against sirtuins (SIRT1-3), which are involved in aging and metabolic regulation.
Mechanism of Action
Halistanol exerts its effects by disrupting the cytoplasmic membrane of bacterial cells, leading to cell lysis . It also inhibits the replication of viruses by interfering with viral attachment and penetration into host cells . The enzyme inhibitory activity of this compound is attributed to its binding to specific sites on target enzymes, such as sirtuins .
Comparison with Similar Compounds
Halistanol is unique due to its broad-spectrum antibacterial and antiviral activities . Similar compounds include other sulfated steroids isolated from marine sponges, such as this compound sulfates I and J . These compounds also exhibit enzyme inhibitory and antimicrobial activities, but this compound stands out for its potent activity against a wide range of bacterial and viral pathogens .
Properties
CAS No. |
79405-68-8 |
---|---|
Molecular Formula |
C29H52O3 |
Molecular Weight |
448.7 g/mol |
IUPAC Name |
(2S,8S,10R,13R)-10,13-dimethyl-17-[(2R)-5,6,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-2,3,6-triol |
InChI |
InChI=1S/C29H52O3/c1-17(8-9-18(2)27(3,4)5)20-10-11-21-19-14-24(30)23-15-25(31)26(32)16-29(23,7)22(19)12-13-28(20,21)6/h17-26,30-32H,8-16H2,1-7H3/t17-,18?,19+,20?,21?,22?,23?,24?,25?,26+,28-,29-/m1/s1 |
InChI Key |
VSYXVGMOAPVKFR-KFPLHMCGSA-N |
Isomeric SMILES |
C[C@H](CCC(C)C(C)(C)C)C1CCC2[C@@]1(CCC3[C@H]2CC(C4[C@@]3(C[C@@H](C(C4)O)O)C)O)C |
Canonical SMILES |
CC(CCC(C)C(C)(C)C)C1CCC2C1(CCC3C2CC(C4C3(CC(C(C4)O)O)C)O)C |
Origin of Product |
United States |
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